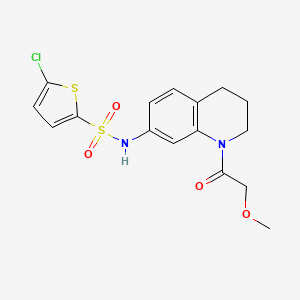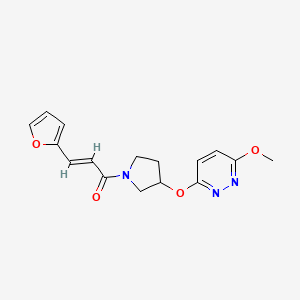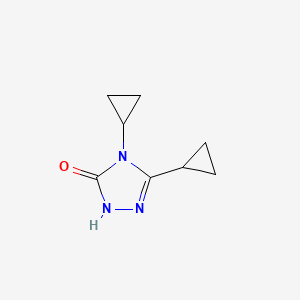![molecular formula C15H13BrFNO B2365129 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol CAS No. 1232820-07-3](/img/structure/B2365129.png)
4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol” is a chemical compound with the molecular formula C15H13BrFNO and a molecular weight of 322.17 . It belongs to the class of phenolic Schiff bases and is often referred to as a bioactive organic compound.
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting mixture was magnetically stirred and refluxed for 3 hours on an oil bath at 65°C, whereupon a precipitated product formed .Molecular Structure Analysis
The molecular structure of this compound shows that the respective methylidene residues are almost coplanar with the adjacent terminal benzene ring . This is due to the presence of intra-molecular O-H⋯N hydrogen bonds .Chemical Reactions Analysis
The mechanism of excitation and emission of this compound is well understood with the help of quantum mechanical calculations .Physical And Chemical Properties Analysis
This compound is a brown-colored substance . It has a molecular weight of 322.17 and a molecular formula of C15H13BrFNO .Applications De Recherche Scientifique
Chemical Sensing and Complex Formation
The compound and its derivatives have been extensively studied for their role as chemosensors, particularly for detecting metal ions. Notably, certain bromoaniline-based Schiff base chemosensors, closely related to 4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol, have demonstrated selective and notable detection of Cu2+ and Zn2+ ions. Such chemosensors can form metal complexes, which are further used for the detection of other ions like Al3+ and Hg2+ through fluorescence quenching methods. These complexes have also been analyzed for their potential in DNA and human serum albumin (HSA) binding, showcasing their multifaceted applications in chemical sensing and molecular interaction studies (Das et al., 2021).
Structural and Thermal Analyses
The compound has been subject to structural and thermal analysis when reacted with certain metal ions like copper(II) and oxido-vanadium(IV). The analysis delves into understanding the geometrical configuration of the resulting complexes, which can adopt shapes like distorted square pyramidal and octahedral geometries. Thermal analyses of these complexes provide insights into their stability and the stages of thermal degradation, which is crucial for applications requiring temperature resilience (Takjoo et al., 2013).
Catalytic Applications
The compound and its derivatives have been investigated for their catalytic properties, particularly in the context of CO2 fixation into cyclic carbonates. This involves the transformation of CO2, an environmental concern, into useful cyclic carbonates, demonstrating the compound's potential in contributing to green chemistry solutions. The catalytic performance is influenced by factors like the metal involved in the complex and the presence of ionic liquids, indicating a pathway to optimize the process for better efficiency and outcomes (Ikiz et al., 2015).
Mécanisme D'action
Orientations Futures
The future directions for the research of this compound could involve further exploration of its biological and pharmaceutical activities. Given its classification as a phenolic Schiff base and its bioactive properties, it may have potential applications in the development of new therapeutic agents .
Propriétés
IUPAC Name |
4-bromo-2-[1-(4-fluorophenyl)ethyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSHGXVBUFSLOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)

![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)



![1-Benzofuran-2-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2365054.png)
![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)

![2-methyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2365064.png)
![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)